アプラクロニジン塩酸塩

概要

説明

Apraclonidine hydrochloride is the hydrochloride salt of apraclonidine. It has a role as an alpha-adrenergic agonist and an antiglaucoma drug. It contains an apraclonidine.

Apraclonidine Hydrochloride is the hydrochloride salt form of apraclonidine, a clonidine derivative with selective alpha-2-adrenergic agonistic property. When administered directly to eyes, apraclonidine hydrochloride enhances aqueous humor outflow and decreases aqueous production by vasoconstriction. It is used mostly in ophthalmic preparations for decreasing intraocular pressure.

See also: Apraclonidine (has active moiety).

科学的研究の応用

手術中および術後の眼圧上昇の予防または軽減

アプラクロニジン塩酸塩は、眼レーザー手術の前後に、手術中または術後の眼圧(IOP)の上昇を予防または軽減するために使用されます .

開隅緑内障における短期的な追加療法

また、最大限に許容できる内服薬治療を受けており、追加の眼圧低下を必要とする開隅緑内障患者に対する短期的な追加療法としても使用されます .

非選択的β遮断薬への付加効果

1%のアプラクロニジン塩酸塩を眼圧亢進または初期の原発性開隅緑内障患者における非選択的β遮断薬に加えた場合の短期的な付加効果と副作用を調べた研究があります . この研究では、1%のアプラクロニジン塩酸塩は、単回投与後少なくとも12時間は、非選択的β遮断薬に付加的な眼圧低下効果をもたらすという結論が得られました .

ホルネル症候群における使用

アプラクロニジンは、ホルネル症候群における眼への影響について研究されています . 交感神経脱落に伴うα受容体のアップレギュレーションは、アプラクロニジンのα1効果を明らかにし、臨床的には瞳孔散大を引き起こします . アプラクロニジンは、ホルネル症候群の診断に役立つ薬剤となる可能性があります .

眼圧(IOP)の低下

α-アドレナリン受容体作動薬であるアプラクロニジンは、房水産生を抑制し、眼圧(IOP)を低下させます . この効果は、ホルネル症候群の患者で観察されています .

緑内障治療における使用

作用機序

Target of Action

Apraclonidine hydrochloride primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of intraocular pressure. Apraclonidine also stimulates alpha-1 receptors to a lesser extent .

Mode of Action

Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist. It binds to these receptors and stimulates them, leading to a series of biochemical reactions . The exact mechanism of action is unknown, but studies suggest that Apraclonidine reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .

Biochemical Pathways

Apraclonidine’s interaction with alpha-2 adrenergic receptors triggers a cascade of events that ultimately lead to a decrease in intraocular pressure. This is achieved by reducing the production of aqueous humor and increasing uveoscleral outflow . Additionally, Apraclonidine inhibits the production of cyclic adenosine monophosphate (AMP) by inhibiting adenylate cyclase .

Pharmacokinetics

It is known that the drug has a protein binding of 987% and an elimination half-life of 8 hours .

Result of Action

The primary result of Apraclonidine’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This makes it an effective treatment for conditions like glaucoma and ocular hypertension .

Action Environment

The efficacy and stability of Apraclonidine can be influenced by various environmental factors. For instance, the drug is typically administered topically as an ophthalmic solution, and its concentration can impact its effectiveness . It is usually administered at a concentration of 1% for the prevention and treatment of post-surgical intraocular pressure elevation and 0.5% for short-term adjunctive therapy in patients on maximally tolerated medical therapy who require additional reduction of intraocular pressure .

Safety and Hazards

将来の方向性

Apraclonidine hydrochloride shows promise as a useful adjunctive agent for short-term use in glaucoma therapy . It has been observed to increase eyelid aperture in Horner’s syndrome, in botulinum toxin–induced ptosis, and in healthy subjects . Measuring eyelid aperture on pupillometry recordings may improve the diagnostic accuracy of apraclonidine testing in Horner’s syndrome .

生化学分析

Biochemical Properties

Apraclonidine hydrochloride interacts with α2 adrenergic receptors and to a lesser extent with α1 adrenergic receptors . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .

Cellular Effects

Apraclonidine hydrochloride has significant effects on various types of cells, particularly those in the eye. It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow . This influence on cell function impacts cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Apraclonidine hydrochloride involves its relatively selective agonistic action on α2 adrenergic receptors and to a lesser extent on α1 receptors . It reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .

Temporal Effects in Laboratory Settings

Apraclonidine hydrochloride has a peak ocular hypotensive effect occurring at two hours post-dosing

Dosage Effects in Animal Models

It is known that Apraclonidine hydrochloride significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters .

Metabolic Pathways

Its mechanism of action suggests it may interact with enzymes or cofactors involved in the production and outflow of aqueous humor in the eye .

Transport and Distribution

Given its topical administration and effects on the eye, it is likely to interact with transporters or binding proteins in ocular tissues .

Subcellular Localization

Given its mechanism of action, it is likely to interact with adrenergic receptors located on the cell surface .

特性

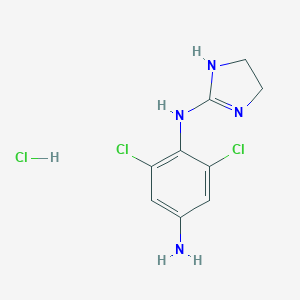

IUPAC Name |

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYGBJVDRBCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045749 | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73218-79-8, 66711-21-5 | |

| Record name | Apraclonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apraclonidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Aminoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73218-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRACLONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

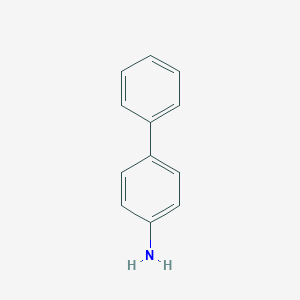

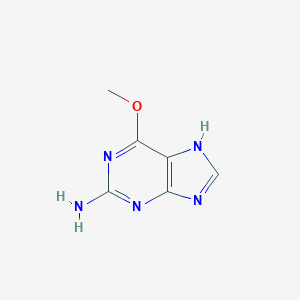

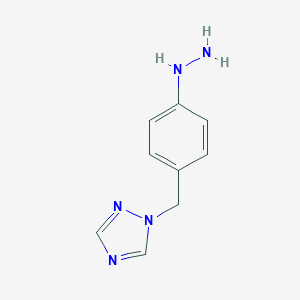

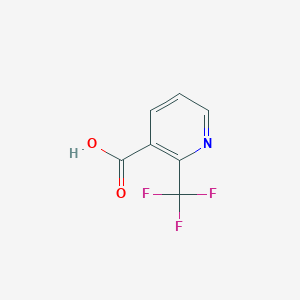

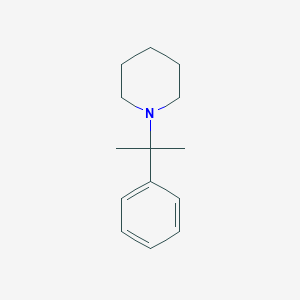

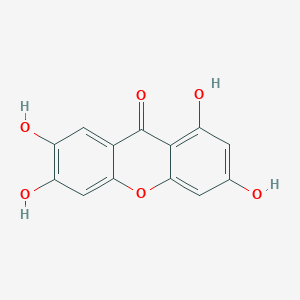

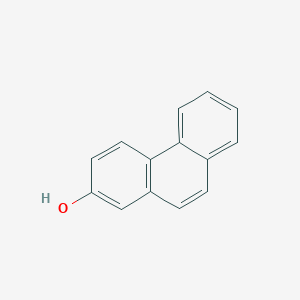

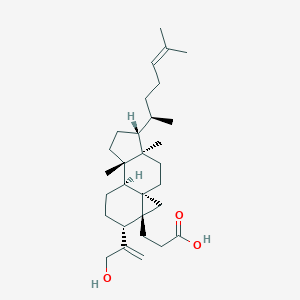

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。